molecular formula C9H16BrFN2O3 B8106946 Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate

Cat. No.: B8106946
M. Wt: 299.14 g/mol
InChI Key: CVXZBSHEIIQSCX-UHFFFAOYSA-N
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Description

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is a specialized chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of novel histone deacetylase (HDAC) inhibitors . The compound integrates a bromo-fluoroacetamide moiety, a versatile functional group that can act as an electrophilic trap for nucleophilic residues in enzyme active sites, with a Boc-protected ethylene diamine backbone that serves as a critical linker unit . This structure is strategically designed for synthesizing potent and selective inhibitors targeting HDAC1 and HDAC2, enzymes that are overexpressed in various cancer types and are implicated in tumorigenesis and treatment resistance . The bromo-fluoroacetamide group is a key feature that allows for further functionalization, enabling researchers to create targeted probes and therapeutics. The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and handles well under various synthetic conditions, making it a reliable building block for complex organic syntheses . Its primary research applications include serving as a precursor in the construction of benzamide-based zinc-binding groups (ZBGs) for HDAC inhibitors and as a potential intermediate for developing fluorine-18 labelled positron emission tomography (PET) tracers for non-invasive imaging of epigenetic enzymes in diseases such as glioblastoma . This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[2-[(2-bromo-2-fluoroacetyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrFN2O3/c1-9(2,3)16-8(15)13-5-4-12-7(14)6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZBSHEIIQSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl bromoacetate with 2-aminoethyl carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Agents
Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate has been investigated for its ability to serve as a precursor in the synthesis of antimicrobial agents. The incorporation of the bromo and fluoroacetyl moieties enhances the compound's reactivity, allowing for the development of novel antibiotics targeting resistant bacterial strains.

Case Study:
A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.

Bioconjugation Techniques

2.1 Linker in Drug Delivery Systems
The compound is utilized as a linker in bioconjugation strategies for targeted drug delivery systems. Its ability to form stable covalent bonds makes it suitable for attaching therapeutic agents to specific biomolecules, enhancing the selectivity and efficacy of treatments.

Data Table: Bioconjugates Developed Using this compound

Conjugate Target Therapeutic Agent Efficacy
Antibody-drug conjugateCancer cellsChemotherapeutic drugIncreased tumor targeting
Peptide conjugateBacterial infectionsAntimicrobial peptideEnhanced bioavailability

Synthesis of Novel Compounds

3.1 Precursor in Organic Synthesis
The compound serves as an essential building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization routes.

Case Study:
Research has shown that this compound can be transformed into complex molecules through nucleophilic substitution reactions, leading to compounds with enhanced biological activities.

Imaging and Diagnostics

4.1 Radiolabeling for PET Imaging
The compound's properties make it suitable for use in radiolabeling applications, particularly in positron emission tomography (PET). By attaching radioactive isotopes, researchers can track biological processes in vivo.

Data Table: Radiolabeled Compounds Using this compound

Radiolabeled Compound Isotope Used Application
[68Ga]-labeled conjugateGallium-68Cancer imaging
[18F]-labeled derivativeFluorine-18Metabolic studies

Mechanism of Action

The mechanism of action of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in the enzyme’s function and subsequent biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Groups

a. tert-Butyl (2-bromo-2,2-difluoroacetyl)(3,4-dimethoxyphenethyl)carbamate (1s)
  • Structure : Features a difluoroacetamido group attached to a phenethyl moiety with methoxy substituents.
  • Key Differences : The presence of aromatic methoxy groups increases lipophilicity compared to the target compound’s ethyl chain. The difluoroacetamido group may alter electronic properties, influencing reactivity in nucleophilic substitutions .
  • Synthesis : Involves DMAP-catalyzed Boc protection and column chromatography purification, similar to methods for the target compound .
b. tert-Butyl N-[2-amino-2-(3-bromo-2-fluorophenyl)ethyl]carbamate
  • Structure: Contains a bromo-fluorophenyl ring and an aminoethyl group.
  • Key Differences: The aromatic bromo-fluoro substituent enables Suzuki couplings, unlike the aliphatic bromo-fluoro group in the target compound. The amino group offers distinct reactivity for further derivatization .
c. tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
  • Structure : Pyridine ring with a bromo substituent.
  • Bromine’s position on the pyridine alters steric and electronic profiles compared to the acetamido chain in the target compound .
d. tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate
  • Structure : Indole ring with a fluoro substituent.
  • The fluoro group at the 6-position may modulate metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₁₅BrFN₂O₃ ~307.14 Aliphatic Br/F, tert-butyl carbamate High electrophilicity; moderate lipophilicity
tert-Butyl (2-bromo-2,2-difluoroacetyl)(3,4-dimethoxyphenethyl)carbamate C₁₉H₂₅BrF₂N₂O₅ ~503.32 Aromatic methoxy, difluoroacetamido Enhanced lipophilicity; crystallinity
tert-Butyl N-[2-amino-2-(3-bromo-2-fluorophenyl)ethyl]carbamate C₁₃H₁₈BrFN₂O₂ 333.20 Aromatic Br/F, primary amine Amine reactivity; Suzuki coupling potential

Biological Activity

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and protein modification. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a bromo and fluoro-substituted acetamido moiety, which contributes to its biological activity. The chemical formula is C9H12BrFNO2C_9H_{12}BrFNO_2, with a molecular weight of approximately 252.1 g/mol.

This compound acts primarily through the inhibition of specific enzymes. The mechanism involves binding to the active sites of target enzymes, thereby disrupting normal biochemical pathways. This can lead to altered cellular functions and potentially therapeutic effects against various diseases.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes, including those involved in metabolic pathways. For instance, studies have shown that it may interact with histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting gene transcription associated with cell cycle regulation and apoptosis .

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. For example, compounds similar to this compound have shown promising results in reducing paw edema in rat models, with percentage inhibition values comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

  • Histone Deacetylase Inhibition : A study evaluated the compound's efficacy as an HDAC inhibitor. Results indicated that it effectively reduced HDAC activity in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Activity Modulation : Another case study focused on the compound's ability to modulate enzyme activity related to metabolic disorders. The findings revealed significant reductions in enzyme activity levels, indicating its potential as a therapeutic agent for conditions like obesity and diabetes .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Key Findings
Study 1HDAC InhibitionReduced HDAC activity in cancer cells; potential for cancer therapy .
Study 2Anti-inflammatorySignificant reduction in paw edema; comparable to indomethacin .
Study 3Enzyme ModulationDecreased enzyme activity linked to metabolic disorders; therapeutic implications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the primary amine (e.g., 2-aminoethylcarbamate) reacts with bromofluoroacetyl chloride under anhydrous conditions to form the acetamido intermediate. Tert-butyl chloroformate is then used to introduce the Boc protecting group. Key parameters include maintaining low temperatures (0–5°C) during acylation to prevent side reactions and using inert solvents like dichloromethane. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and controlled pH (neutral to slightly basic) to minimize hydrolysis of reactive intermediates .

Q. How can researchers ensure purity and characterize this compound after synthesis?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Analytical techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the bromo-fluoroacetamido group (e.g., 19F^{19}\text{F} peak at ~-120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+).
  • X-ray Crystallography : For structural confirmation, SHELX programs are widely used for refinement and ORTEP-III for visualization of electron density maps .

Advanced Research Questions

Q. What competing reaction pathways arise during the synthesis of this compound, and how can selectivity be improved?

  • Methodological Answer : Competing pathways include:

  • Hydrolysis of the bromo-fluoroacetamido group under acidic conditions.
  • Nucleophilic substitution of bromine by residual amines.
    • Mitigation strategies:
  • Use of anhydrous solvents (e.g., THF) and molecular sieves to scavenge moisture.
  • Lower reaction temperatures (≤0°C) and short reaction times.
  • Introducing steric hindrance via bulky bases (e.g., DIPEA) to suppress nucleophilic attacks .

Q. How does the bromo-fluoroacetamido moiety influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the acetamido group occurs, releasing hydrofluoric acid (HF) and HBr.
  • Basic Conditions (pH > 10) : Base-catalyzed elimination of the bromo-fluoro group may form unsaturated byproducts.
  • Thermal Stability : Decomposition above 80°C (TGA data) necessitates storage at ≤-20°C. Stability studies should employ HPLC tracking of degradation products under accelerated conditions (40°C/75% RH) .

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Solvent effects : Fluorine chemical shifts are solvent-sensitive; use deuterated DMSO or CDCl3_3 consistently.
  • Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening peaks.
  • Impurity interference : Cross-validate with 13C^{13}\text{C} NMR DEPT-135 to distinguish carbonyl carbons from artifacts .

Q. What strategies are effective for studying this compound’s reactivity in biomolecular labeling applications?

  • Methodological Answer : The bromo-fluoro group enables site-specific labeling via:

  • Thiol-ene "click" reactions : React with cysteine residues under UV light (365 nm) in PBS buffer (pH 7.4).
  • Nucleophilic substitution : Incubate with thiol-containing biomolecules (e.g., glutathione) at 37°C for 2–4 hours.
  • Validation: Use MALDI-TOF MS to confirm adduct formation and quantify labeling efficiency .

Applications in Drug Development

Q. How can this compound serve as a precursor for bioactive molecules targeting enzymatic pathways?

  • Methodological Answer : The bromo-fluoro group is a versatile handle for:

  • Protease inhibitor design : Coupling with zinc-binding groups (e.g., hydroxamates) via Suzuki-Miyaura cross-coupling.
  • Kinase targeting : Functionalization with ATP-competitive scaffolds (e.g., pyrazolopyrimidines).
  • In vitro assays : Test inhibitory activity using fluorescence-based enzymatic assays (e.g., FRET substrates) .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase).
  • MD simulations : GROMACS for assessing binding stability (≥100 ns trajectories).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Br/F) with IC50_{50} values from published analogs .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Discrepancies may stem from:

  • Impurity of starting materials : Validate via 1H^{1}\text{H} NMR before use.
  • Atmospheric moisture : Replicate reactions under strict inert (N2_2/Ar) conditions.
  • Scale effects : Compare yields at micro (10 mg) vs. preparative (1 g) scales. Report detailed protocols, including stirring rate and cooling efficiency .

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